molecular formula C8H5BrN2O2 B2645169 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1379360-58-3

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No. B2645169
CAS RN: 1379360-58-3
M. Wt: 241.044
InChI Key: KVEARZKPFHWGAS-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid consists of a pyrrole ring fused to a pyridine ring, with a bromine atom attached to the 6th carbon and a carboxylic acid group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 241.04 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that derivatives of the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This makes it a potential candidate for breast cancer treatment .

Inhibition of Cell Migration and Invasion

The compound’s derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be beneficial in preventing the spread of cancer cells .

Development of New Drugs

The compound is used in the development of new drugs due to its potential use in medicine . Its derivatives are known as key N-heterocycles with potential use in medicine .

Treatment of Hyperglycemia and Related Disorders

Derivatives of the compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Agriculture Applications

In addition to its medical applications, the compound also has potential use in agriculture . The development of its derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in agriculture .

Mechanism of Action

While the mechanism of action for this specific compound is not provided, it’s worth noting that pyrrolopyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H411 (Toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEARZKPFHWGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

CAS RN

1379360-58-3
Record name 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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